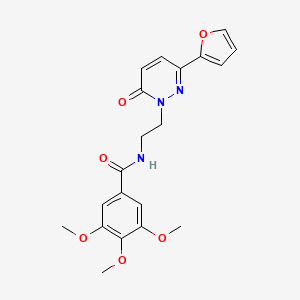

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-26-16-11-13(12-17(27-2)19(16)28-3)20(25)21-8-9-23-18(24)7-6-14(22-23)15-5-4-10-29-15/h4-7,10-12H,8-9H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQIBTXSOCKWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Synthesis of the pyridazinone moiety: This can be achieved by reacting hydrazine derivatives with diketones under controlled conditions.

Coupling reactions: The furan and pyridazinone intermediates are then coupled using appropriate linkers and reagents.

Introduction of the trimethoxybenzamide group: This step involves the reaction of the intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

Reduction: Reduction reactions can target the pyridazinone moiety, converting it to pyridazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Furan-2,3-diones and other oxidized derivatives.

Reduction: Pyridazine derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide: shares structural similarities with other pyridazinone derivatives and furan-containing compounds.

Uniqueness:

- The combination of the furan ring, pyridazinone moiety, and trimethoxybenzamide group makes this compound unique, offering a distinct set of chemical and biological properties not found in other similar compounds.

Comparison with Similar Compounds

Key Trends and Insights

Substituent Effects :

- Chlorophenyl and bromophenyl groups (e.g., in 4b, 6a) lower melting points compared to methoxy-substituted derivatives .

- Hydrazide linkers (e.g., in 6a, 4b) enhance solubility in polar solvents like DMF .

Synthetic Efficiency :

- Acrylamide derivatives (e.g., 2b, 6a) typically achieve 50–70% yields via reflux in acetic acid or DMF .

- Thiazole hybrids require longer reaction times (6–8 hours) but offer higher yields (~69%) .

Biological Relevance :

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H21N3O4

- Molecular Weight : 381.388 g/mol

- IUPAC Name : N-[2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]ethyl]-3,4,5-trimethoxybenzamide

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives, including those similar to this compound. Compounds containing furan rings have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Furan Derivative 1 | E. coli | 64 µg/mL |

| Furan Derivative 2 | S. aureus | 32 µg/mL |

These findings suggest that the incorporation of furan moieties enhances antibacterial efficacy .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that furan-based compounds can inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HeLa (Cervical Cancer) | This compound | 0.15 ± 0.05 |

| MCF-7 (Breast Cancer) | This compound | 0.20 ± 0.07 |

The mechanism of action appears to involve mitochondrial modification and induction of apoptosis in cancer cells .

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.

- Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways leading to cell death.

- Antioxidant Properties : The furan ring contributes to antioxidant activity which can protect normal cells while targeting cancerous cells.

Study on Antibacterial Efficacy

A study conducted by researchers explored the antibacterial efficacy of various furan derivatives against clinical isolates of E. coli. The results indicated that compounds similar to this compound exhibited superior antibacterial activity compared to traditional antibiotics .

Study on Anticancer Properties

In another study focusing on cervical cancer cells (HeLa), the compound demonstrated significant cytotoxic effects with an IC50 value indicating potent activity. The study concluded that the compound's ability to induce apoptosis was linked to its structural features that facilitate interaction with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.